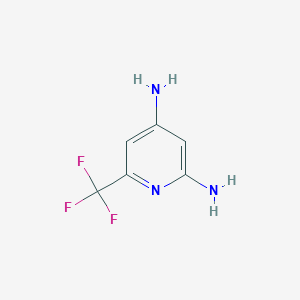
Benzyl (azepan-3-ylmethyl)carbamate
Vue d'ensemble
Description
Benzyl (azepan-3-ylmethyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl (azepan-3-ylmethyl)carbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
Carbamates, such as Benzyl (azepan-3-ylmethyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
The molecular weight of Benzyl (azepan-3-ylmethyl)carbamate is 262.35 g/mol . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Benzyl (azepan-3-ylmethyl)carbamate is utilized in organic synthesis as a building block for the creation of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to synthesize molecules with potential activity against neurological disorders due to its azepane moiety, which is a common feature in many neurological agents .
High-Energy Density Materials (HEDMs)
Research has shown that Benzyl (azepan-3-ylmethyl)carbamate can be involved in the synthesis of caged compounds like aza- and oxaazaisowurtzitanes, which are precursors to HEDMs . These materials are of interest for their potential applications in defense and aerospace industries due to their ability to release a large amount of energy upon decomposition.
Isotope Labeling in Biochemistry
In biochemistry, isotopically labeled compounds are crucial for tracing metabolic pathways and understanding biochemical processes. Benzyl (azepan-3-ylmethyl)carbamate can be used in the synthesis of 13C-labeled compounds, which are valuable tools for metabolic studies and diagnostic imaging .
Catalytic Processes
The compound has been studied for its role in catalytic processes, particularly in the context of carbonylation reactions. These reactions are important for the synthesis of esters and amides, which are fundamental in the production of polymers and other industrial chemicals .
Environmental Science
In environmental science, Benzyl (azepan-3-ylmethyl)carbamate could be explored for its potential use in capturing and utilizing carbon dioxide. The compound’s reactivity with CO2 might be harnessed to develop new methods for CO2 sequestration and reduction, contributing to efforts in combating climate change .
Analytical Chemistry
In analytical chemistry, protecting groups like carbamates are essential for the analysis of complex molecules. Benzyl (azepan-3-ylmethyl)carbamate can serve as a protecting group for amines, allowing for the selective modification and analysis of these compounds in various analytical techniques .
Propriétés
IUPAC Name |
benzyl N-(azepan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKHHBJBFHHQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (azepan-3-ylmethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)
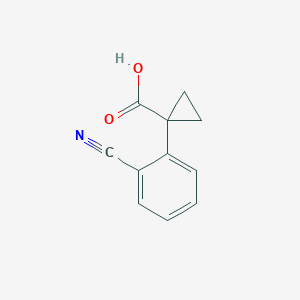


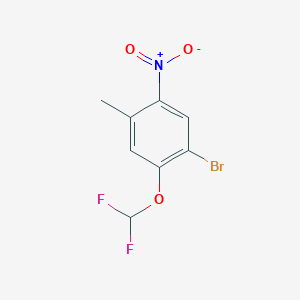

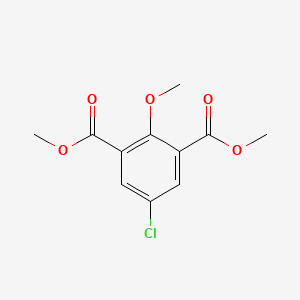
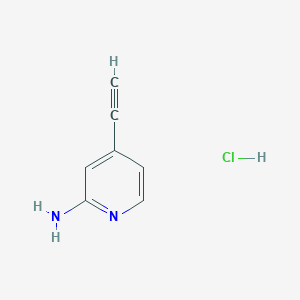

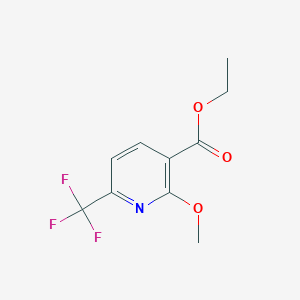
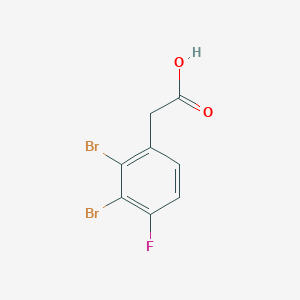
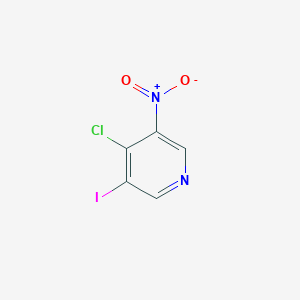
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)
